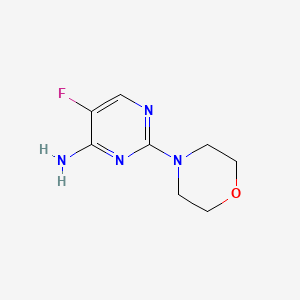

5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine

Descripción

5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine (CAS: 312928-75-9) is a pyrimidine derivative characterized by a fluorine atom at position 5, a morpholinyl group at position 2, and an amine at position 4. The morpholinyl group (a six-membered ring containing one oxygen and one nitrogen atom) enhances solubility and bioavailability, while the fluorine atom modulates electronic properties and binding interactions. This compound is of interest in medicinal chemistry due to pyrimidine's prevalence in pharmacologically active agents, including kinase inhibitors and antiviral drugs .

Propiedades

IUPAC Name |

5-fluoro-2-morpholin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN4O/c9-6-5-11-8(12-7(6)10)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVIWRBYNWKOXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353866 | |

| Record name | 5-Fluoro-2-(morpholin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312928-75-9 | |

| Record name | 5-Fluoro-2-(morpholin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis typically follows a multi-step approach:

- Preparation of a suitably substituted pyrimidine intermediate, often starting from 2,4-dichloro-5-fluoropyrimidine.

- Nucleophilic substitution of the 2-chloro group with morpholine.

- Amination at the 4-position to introduce the amino group.

- Purification and isolation of the final product.

Preparation of Key Intermediate: 2,4-Dichloro-5-fluoropyrimidine

A critical precursor is 2,4-dichloro-5-fluoropyrimidine, which can be synthesized industrially by the reaction of 5-fluorouracil with triphosgene in the presence of a tertiary amine catalyst under reflux conditions. This method offers:

- Reaction time: 2 to 24 hours.

- Normal pressure operation.

- High purity product (>98%).

- High yield.

- Reduced corrosion and waste generation compared to conventional methods.

Table 1: Key Parameters for 2,4-Dichloro-5-fluoropyrimidine Synthesis

| Parameter | Details |

|---|---|

| Starting material | 5-Fluorouracil |

| Reagents | Triphosgene, tertiary amine catalyst |

| Solvent | Trichloroethylene |

| Temperature | Room temperature to reflux |

| Reaction time | 2–24 hours |

| Product purity | >98% |

| Yield | High (not specified numerically) |

| Operating pressure | Atmospheric |

This intermediate is essential for subsequent substitution reactions to build the target molecule.

Nucleophilic Substitution with Morpholine

The 2-chloro substituent on 2,4-dichloro-5-fluoropyrimidine is displaced by morpholine under reflux in neutral solvents such as absolute ethanol, n-propanol, isopropyl alcohol, or 2-methoxyethanol. The reaction conditions are:

- Temperature: Reflux temperature of the solvent (typically 78–82 °C for ethanol).

- Time: 6 to 48 hours.

- Solvent choice affects solubility and reaction rate.

- The product is isolated by partial solvent evaporation, cooling, and recrystallization from alcohols or solvent mixtures (e.g., chloroform/hexane, dichloromethane/hexane).

Table 2: Morpholine Substitution Reaction Conditions

| Parameter | Details |

|---|---|

| Starting material | 2,4-Dichloro-5-fluoropyrimidine |

| Nucleophile | Morpholine |

| Solvent | Absolute ethanol, n-propanol, isopropanol, 2-methoxyethanol |

| Temperature | Reflux (solvent boiling point) |

| Reaction time | 6–48 hours |

| Isolation method | Partial solvent evaporation, cooling, recrystallization |

| Purification solvents | Alcohols, chloroform/hexane mixtures |

This step yields 5-fluoro-2-(4-morpholinyl)-4-chloropyrimidine, which is further aminated.

Amination at the 4-Position

The 4-chloro substituent is replaced by an amino group via reaction with ammonia or ammonium salts under controlled conditions. This step is typically performed in neutral or slightly basic solvents, often at elevated temperatures to facilitate substitution.

- Reaction solvents: Absolute ethanol, isopropyl alcohol, or dichloromethane.

- Reaction temperature: Reflux or slightly elevated temperatures.

- Reaction time: Several hours to ensure complete substitution.

- The product is isolated by crystallization from suitable solvents.

This step completes the synthesis of 5-fluoro-2-(4-morpholinyl)-4-pyrimidinamine.

Purification and Characterization

Purification is critical to obtain high-purity material suitable for pharmaceutical research. Common methods include:

- Recrystallization from alcohols or solvent mixtures.

- Chromatographic techniques (e.g., column chromatography) to remove minor impurities.

- Drying under vacuum to remove residual solvents.

Characterization is performed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy.

- Mass spectrometry.

- Elemental analysis.

- Melting point determination.

Summary Table of Preparation Steps

| Step | Starting Material / Intermediate | Reagents / Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 5-Fluorouracil | Triphosgene, tertiary amine, trichloroethylene, reflux 2–24 h | 2,4-Dichloro-5-fluoropyrimidine | High purity, industrial scale |

| 2 | 2,4-Dichloro-5-fluoropyrimidine | Morpholine, absolute ethanol, reflux 6–48 h | 5-Fluoro-2-(4-morpholinyl)-4-chloropyrimidine | Solvent choice critical |

| 3 | 5-Fluoro-2-(4-morpholinyl)-4-chloropyrimidine | Ammonia or ammonium salts, ethanol or isopropanol, reflux | This compound | Final substitution step |

| 4 | Crude product | Recrystallization, chromatography | Pure this compound | Purity >98% achievable |

Research Findings and Optimization Notes

- The regioselective fluorination is effectively achieved by starting from 5-fluorouracil, avoiding direct fluorination on the pyrimidine ring, which can be challenging.

- Solvent choice in substitution steps significantly affects yield and purity; alcohols with moderate polarity are preferred.

- Reaction times vary widely (6–48 hours) depending on scale and solvent; longer times improve conversion but may increase by-products.

- The use of inorganic acids (e.g., sulfuric acid, hydrochloric acid) in salt formation can aid in product isolation and stability.

- Automated chemical processes have been developed for related pyrimidine derivatives, improving reproducibility and scalability.

Análisis De Reacciones Químicas

5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry

Building Block in Organic Synthesis:

- Utilized as a precursor for synthesizing more complex organic molecules.

- Acts as a reagent in various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes.

Biology

Biological Activity Studies:

- Investigated for antimicrobial, antiviral, and anticancer properties.

- Exhibits potential anti-inflammatory effects by modulating key inflammatory mediators .

Medicine

Therapeutic Applications:

- Ongoing research into its efficacy as a therapeutic agent for treating various cancers and infectious diseases.

- Potential use in developing new antifungal agents due to its structural similarities to other pyrimidine derivatives .

Industry

Pharmaceuticals and Agrochemicals:

- Employed as an intermediate in the production of pharmaceuticals and agrochemicals.

- Research continues on enhancing its fungicidal properties against agricultural pathogens .

Case Study 1: Anticancer Activity

A study focused on the anticancer potential of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine demonstrated its ability to inhibit tumor cell proliferation in vitro. The compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further drug development.

Case Study 2: Anti-inflammatory Effects

Research investigating the anti-inflammatory properties of pyrimidine derivatives revealed that this compound could effectively inhibit COX enzymes, leading to reduced inflammation in animal models. The compound's selectivity for COX-2 over COX-1 suggests a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs .

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine involves its interaction with specific molecular targets and pathways within cells. The compound is believed to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to the disruption of cellular processes and ultimately cell death. This mechanism is particularly relevant in the context of its potential anticancer activity, where the compound targets rapidly dividing cancer cells .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

4-(4-Fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinamine (CAS: 861206-99-7)

- Structure: Features a fluorophenyl group at position 4 and a 2-morpholinoethyl chain at position 5.

- Molecular Formula : C₁₆H₁₉FN₄O

- Molecular Weight : 302.35 g/mol

- The fluorophenyl group may enhance π-π stacking interactions but could limit solubility .

5-Fluoro-2-methanesulfonylpyrimidin-4-amine (CAS: 1312324-60-9)

- Structure : Substitutes morpholinyl with a methanesulfonyl group at position 2.

- Molecular Formula : C₅H₆FN₃O₂S

- Molecular Weight : 191.18 g/mol

- Reduced molecular weight and polarity may impact pharmacokinetics .

Complex Derivatives with Additional Rings

5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine Hydrate (CAS: 1052545-36-4)

- Structure: Incorporates a triazolo ring fused to pyrimidine and a 2-morpholinoethyl chain.

- Molecular Formula : C₁₇H₂₁FN₆O₂

- Molecular Weight : 360.39 g/mol

- Key Differences :

SD5: 5-[2,6-di(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine

- Structure : Contains two morpholinyl groups on the pyrimidine ring and a trifluoromethylpyridine moiety.

- Molecular Formula : C₁₈H₂₁F₃N₆O₂

- Molecular Weight : 410.40 g/mol

- The trifluoromethyl group enhances metabolic stability and lipophilicity .

SRI-32007 (Cyr997)

- Structure : A pyrrolopyrimidine derivative with a morpholinyl group and methylsulfonyl substituent.

Lexibulin

Structural and Physicochemical Analysis

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine (312928-75-9) | C₈H₁₀FN₅O | 197.20 | Direct morpholinyl, F, NH₂ | Balanced solubility, potential kinase inhibition |

| 4-(4-Fluorophenyl)-5-(2-morpholinoethyl)-2-pyrimidinamine (861206-99-7) | C₁₆H₁₉FN₄O | 302.35 | Fluorophenyl, ethyl-morpholinyl | Increased hydrophobicity, π-π interactions |

| 5-Fluoro-2-methanesulfonylpyrimidin-4-amine (1312324-60-9) | C₅H₆FN₃O₂S | 191.18 | Methanesulfonyl, F, NH₂ | High electrophilicity, metabolic instability |

| SD5 | C₁₈H₂₁F₃N₆O₂ | 410.40 | Dual morpholinyl, trifluoromethyl | Enhanced target selectivity, lipophilicity |

Actividad Biológica

5-Fluoro-2-(4-morpholinyl)-4-pyrimidinamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound, often referred to as a pyrimidine derivative, features a fluorine atom at the 5-position and a morpholine ring at the 2-position. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the morpholine moiety enhances its lipophilicity, facilitating cellular uptake and interaction with biological membranes.

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. In vitro studies reported IC50 values comparable to established anti-inflammatory drugs such as celecoxib, indicating significant potential for anti-inflammatory applications .

- Antitumor Activity : In cellular assays, this compound exhibited potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range. The mechanism involves the intracellular release of active metabolites that disrupt nucleotide synthesis pathways .

Biological Activity Summary

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of various pyrimidine derivatives, including this compound. The compound demonstrated significant inhibition of COX-2 activity in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Antitumor Efficacy : Research on similar compounds indicated that modifications in the pyrimidine structure could enhance antitumor efficacy. The activity against L1210 cells highlights the importance of structural variations in developing effective cancer therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrimidine core can significantly affect biological activity. For instance, substituents at different positions can enhance or reduce potency against specific targets, emphasizing the need for careful design in drug development.

Q & A

Q. Q1. What are the common synthetic routes for preparing 5-fluoro-2-(4-morpholinyl)-4-pyrimidinamine?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyrimidine core. A general approach includes:

Halogenation : Introduce fluorine at the 5-position using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor® under anhydrous conditions.

Nucleophilic substitution : Replace a leaving group (e.g., chlorine at the 2-position) with morpholine via SNAr (nucleophilic aromatic substitution) in polar aprotic solvents (e.g., DMF, THF) at elevated temperatures (60–100°C).

Q. Q2. How can regioselectivity challenges in pyrimidine functionalization be addressed during synthesis?

Methodological Answer: Regioselectivity in pyrimidine systems is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., fluorine) activate specific positions for substitution. Computational tools (DFT) predict charge distribution to guide reagent selection.

- Steric hindrance : Bulky substituents (e.g., morpholinyl) direct reactions to less hindered positions.

- Catalytic strategies : Transition metal catalysts (e.g., Pd) enable selective cross-coupling at defined sites.

For example, highlights regioselective synthesis of 5-fluoropyrimidines using directing groups and controlled reaction kinetics .

Biological Activity Profiling

Q. Q3. What biological activities are associated with this compound derivatives?

Methodological Answer: Fluoropyrimidines are explored for:

- Kinase inhibition : Morpholinyl groups enhance binding to ATP pockets in kinases (e.g., PI3K, mTOR).

- Antimicrobial activity : Structural analogs show efficacy against bacterial and fungal pathogens via nucleic acid synthesis disruption .

- Anticancer potential : Fluorine improves metabolic stability, while morpholine enhances solubility and target affinity.

Activity assays include: - Enzyme inhibition assays (IC50 determination using fluorescence-based kits).

- MIC testing for antimicrobial screening .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q4. How do structural modifications (e.g., morpholinyl group) influence target binding?

Methodological Answer:

- Morpholinyl role : The morpholine oxygen participates in hydrogen bonding with kinase catalytic domains (e.g., PI3Kγ), as shown in X-ray crystallography studies .

- Fluorine effects : Fluorine at C5 increases electronegativity, enhancing π-stacking with aromatic residues in active sites.

- SAR validation : Use molecular docking (e.g., AutoDock Vina) and mutagenesis studies to map binding interactions. demonstrates intramolecular N–H⋯N hydrogen bonding stabilizing bioactive conformers .

Analytical Characterization

Q. Q5. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Basic :

- NMR : 1H/13C/19F NMR to confirm substitution patterns (e.g., δ~160 ppm for C-F in 19F NMR) .

- HRMS : Validate molecular weight and fragmentation patterns.

- Advanced :

Physicochemical Property Determination

Q. Q6. How are solubility and stability profiles determined for this compound?

Methodological Answer:

- Experimental :

- Computational : Use software like ACD/Labs to predict logP, pKa, and solubility . reports calculated density (1.436 g/cm³) and solubility (0.01 g/L) using such tools .

Handling and Safety Considerations

Q. Q7. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Waste disposal : Segregate halogenated waste for incineration.

emphasizes glove box use for toxic intermediates and professional waste management .

Data Contradiction Resolution

Q. Q8. How to address conflicting biological activity data across studies?

Methodological Answer:

- Purity verification : Re-analyze compound via HPLC and elemental analysis.

- Assay conditions : Standardize protocols (e.g., cell line viability, incubation time).

- Structural confirmation : Re-examine crystallography or NMR data to rule out polymorphic variations (e.g., dihedral angle discrepancies in ) .

Advanced Pharmacokinetic Studies

Q. Q9. What strategies improve the pharmacokinetic profile of this compound?

Methodological Answer:

- Prodrug design : Introduce ester groups for enhanced oral bioavailability.

- CYP450 inhibition assays : Identify metabolic hotspots using liver microsomes.

- LogD optimization : Balance lipophilicity (target logD ~2–3) via substituent tuning. highlights morpholinyl derivatives with improved solubility and stability .

Computational Modeling Applications

Q. Q10. How is computational modeling used to predict biological targets?

Methodological Answer:

- Docking simulations : Use Schrödinger Suite or MOE to screen kinase libraries.

- MD simulations : Assess binding stability over 100-ns trajectories.

- QSAR models : Corrogate substituent effects (e.g., fluorine vs. chlorine) with activity data. employs ACD/Labs for property prediction, aiding rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.